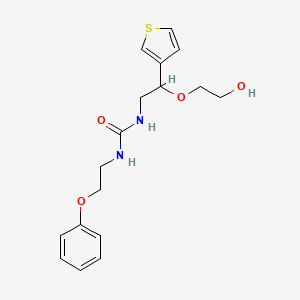

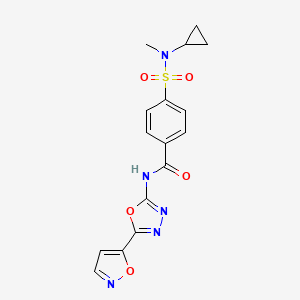

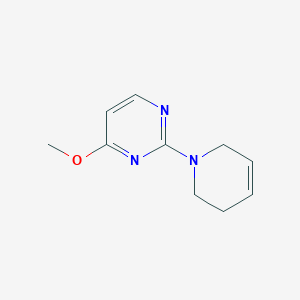

![molecular formula C21H23N3O B2540000 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 586985-52-6](/img/structure/B2540000.png)

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related literature suggests that compounds with similar structures have been synthesized and evaluated for various biological activities, including acetylcholine esterase inhibition and antimicrobial activity .

Synthesis Analysis

The synthesis of related dihydroquinazolin-4(1H)-ones has been reported using a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines in the presence of iodine and potassium carbonate in water . This method provides a green and efficient approach to the synthesis of these compounds. Another related synthesis involves the formation of tetrahydroisoquinolin-4-ols through a one-pot synthesis involving a novel acid-catalyzed rearrangement of 5-aryloxazolidines . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one".

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one" has been studied using advanced spectral data such as 1H NMR, 13C NMR, and LCMS . These techniques are crucial for confirming the chemical structure and purity of the synthesized compounds.

Chemical Reactions Analysis

The literature reports various chemical reactions related to the synthesis of quinazoline derivatives. For instance, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives involves the condensation of substituted aryl aldehydes with specific acetamido acetic acids . Additionally, the formation of bromonium ylides has been described in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which could be relevant to the synthesis of brominated analogs of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. For example, the determination of a novel cyclic GMP phosphodiesterase inhibitor in dog plasma by high-performance liquid chromatography indicates the importance of understanding the pharmacokinetic properties of these molecules . The antimicrobial activity of some derivatives also suggests that the substituents on the quinazoline core can significantly influence the biological properties of these compounds .

Safety And Hazards

Propriétés

IUPAC Name |

2-[(4-benzylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21-18-8-4-5-9-19(18)22-20(23-21)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERILFFEDVVFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

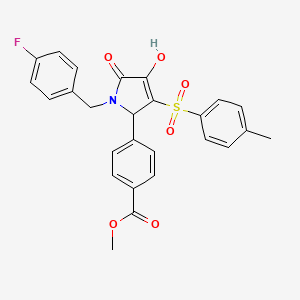

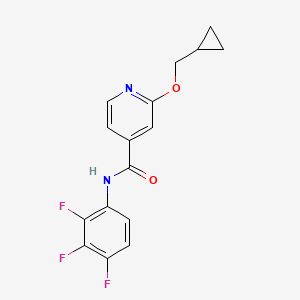

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

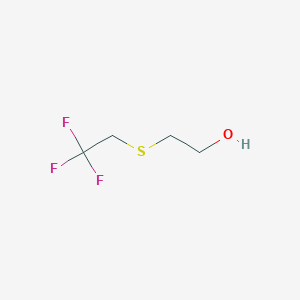

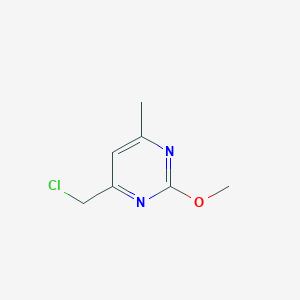

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)

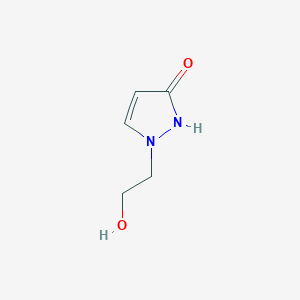

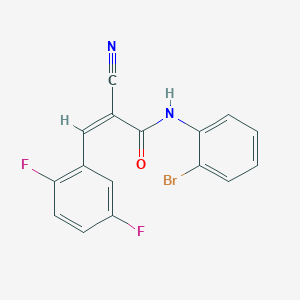

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)